Lysine, 2-hydroxy-
Description
Contextualization as a Non-Proteinogenic Amino Acid and Post-Translational Modification
Non-proteinogenic amino acids are those that are not directly incorporated into proteins during ribosomal synthesis but may be found in proteins due to subsequent modifications or exist freely in biological systems omicsonline.orgwikipedia.org. Hydroxylysine falls into the former category, being formed after the polypeptide chain has been synthesized. This process, known as post-translational modification, involves the enzymatic hydroxylation of specific lysine (B10760008) residues within a protein or peptide chain britannica.comwikipedia.orglibretexts.orgnih.gov.
The primary enzyme responsible for the formation of 5-hydroxylysine (B44584), the most common isomer found in collagen, is lysyl hydroxylase (LH), also known as procollagen-lysine 2-oxoglutarate 5-dioxygenase (PLOD) wikipedia.orgnih.govtaylorandfrancis.comontosight.ai. This reaction is catalyzed in the endoplasmic reticulum and requires several cofactors, including molecular oxygen, alpha-ketoglutarate, and importantly, vitamin C (ascorbic acid) nih.govtaylorandfrancis.comontosight.ai. The hydroxylation occurs at the epsilon-amino group of lysine residues ontosight.ai. While the (5R) stereoisomer is the most prevalent form in collagen, other forms like (5S)-hydroxylysine have been identified, produced by different enzymes like JMJD6 wikipedia.org. There are also other positional isomers, such as 3-hydroxylysine (B1205930) and 4-hydroxylysine, though 5-hydroxylysine is the most significant in the context of collagen mdpi.comnih.gov.
The biosynthesis of hydroxylysine is a critical step in the maturation of certain proteins, highlighting that not all amino acids found in functional proteins are directly coded by mRNA libretexts.org.
Overview of its Primary Biological Roles and Significance in Protein Structure and Function
Hydroxylysine's most prominent biological role is its indispensable contribution to the structure and function of collagen, the most abundant protein in vertebrates britannica.comontosight.aiportlandpress.com. Collagen molecules assemble into robust fibrils and networks that provide mechanical strength and structural integrity to connective tissues such as skin, bone, tendons, ligaments, and cartilage ontosight.aiontosight.aiportlandpress.comportlandpress.com.
Within collagen, hydroxylysine residues serve two key functions:
Glycosylation Sites: Specific hydroxylysine residues can be further modified by the attachment of carbohydrate moieties, a process called O-linked glycosylation portlandpress.comportlandpress.comnih.govmdpi.com. The most common glycans attached are galactose (forming galactosyl-hydroxylysine, Gal-Hyl) and a disaccharide of glucose and galactose (forming glucosyl-galactosyl-hydroxylysine, Glc-Gal-Hyl) portlandpress.comportlandpress.comnih.gov. These glycosylations, catalyzed by enzymes like galactosyltransferases (Gal-T) and glucosyltransferases (Glc-T), occur before the collagen triple helix is fully formed portlandpress.comnih.govmdpi.com. The pattern and extent of hydroxylysine glycosylation vary depending on the collagen type and tissue, influencing collagen fibril formation, organization, and interactions with other extracellular matrix components and cell receptors portlandpress.comportlandpress.comnih.govmdpi.com.
Cross-linking Sites: Hydroxylysine residues, particularly those in the telopeptide regions of collagen molecules, are crucial for the formation of stable, covalent intermolecular cross-links ontosight.aiportlandpress.comannualreviews.orgresearchgate.net. After hydroxylation, certain lysine and hydroxylysine residues are oxidatively deaminated by lysyl oxidase (LOX) to produce reactive aldehydes (allysine and hydroxyallysine, respectively) portlandpress.comannualreviews.orgpnas.org. These aldehydes then react with lysine or hydroxylysine residues on adjacent collagen molecules, forming various stable cross-links, including the pyridinoline (B42742) cross-links (hydroxylysyl pyridinoline, HP, and lysyl pyridinoline, LP) which are predominantly derived from hydroxylysine aldehydes annualreviews.orgpnas.org. These cross-links are essential for the tensile strength and stability of collagen fibrils ontosight.aiontosight.aiportlandpress.comresearchgate.net. Defects in hydroxylysine biosynthesis and subsequent cross-linking can lead to severe connective tissue disorders like Ehlers-Danlos syndrome and osteogenesis imperfecta ontosight.airesearchgate.net.
While collagen is the primary location for hydroxylysine, it is also found in other proteins containing collagen-like domains, such as complement protein C1q and collectins, where its glycosylation may play a role in oligomerization uzh.ch.
Historical Development of Research on Hydroxylysine
The discovery of hydroxylysine dates back to the early 20th century. It was first identified in 1921 by Donald Van Slyke and A. Hiller as an "unidentified base" among the hydrolytic products of gelatin wikipedia.orgresearchgate.net. Their subsequent work established a method for separating this amino acid from the lysine fraction researchgate.net.
Early research focused on isolating and characterizing this new amino acid and understanding its chemical properties. The structural elucidation and confirmation of 5-hydroxylysine as a component of collagen were significant steps. The realization that it was a post-translational modification rather than a directly encoded amino acid came with the growing understanding of protein synthesis and modification processes.
Research in the mid to late 20th century began to unravel the biological significance of hydroxylysine, particularly its role in collagen structure. Studies by researchers like Robert Spiro in the late 1960s were instrumental in describing the unique O-linked glycosylation patterns involving galactose and glucose attached to hydroxylysine in collagen portlandpress.comuzh.chiusspavia.it.
The enzymatic basis of hydroxylysine formation was later established with the identification and characterization of lysyl hydroxylases nih.govtaylorandfrancis.comontosight.ai. Further research identified different isoforms of lysyl hydroxylase (LH1, LH2, and LH3), revealing tissue-specific patterns of lysine hydroxylation and their impact on collagen cross-linking pathways researchgate.netpnas.orgresearchgate.net. The discovery that LH3 also possesses glycosyltransferase activity further highlighted the intricate coordination of post-translational modifications in collagen biosynthesis portlandpress.comiusspavia.it.
Technological advancements, particularly in mass spectrometry, have significantly aided the detailed mapping of hydroxylysine residues and their glycosylation patterns in various collagen types and tissues, providing deeper insights into the micro- and macro-heterogeneities that contribute to the diverse structural organizations and functions of the extracellular matrix portlandpress.commdpi.comiusspavia.itnih.gov. The ongoing research continues to explore the precise roles of specific hydroxylysine modifications and their implications in health and disease.
Key Research Findings Related to Hydroxylysine in Collagen
| Modification Type | Enzyme(s) Involved | Location in Collagen | Biological Significance |
| Hydroxylation of Lysine | Lysyl Hydroxylases (LH1, LH2, LH3) nih.govtaylorandfrancis.comontosight.aiiusspavia.itresearchgate.net | Helical and Telopeptide domains nih.govresearchgate.netpnas.org | Provides sites for glycosylation and cross-linking ontosight.aiportlandpress.com |
| Glycosylation of Hyl | Galactosyltransferases (GLT25D1/2, LH3), Glucosyltransferases (LH3) portlandpress.comnih.govmdpi.comuzh.chiusspavia.it | Specific Hyl residues in the helical domain nih.govportlandpress.comnih.gov | Influences collagen triple-helix stabilization, fibrillogenesis, and cell interactions portlandpress.comportlandpress.comnih.govmdpi.com |
| Oxidative Deamination of Hyl | Lysyl Oxidase (LOX) portlandpress.comannualreviews.orgpnas.org | Telopeptide domains portlandpress.comannualreviews.orgpnas.org | Initiates the formation of covalent cross-links ontosight.aiportlandpress.comannualreviews.orgpnas.org |
| Formation of Cross-links | Non-enzymatic condensation reactions portlandpress.comannualreviews.orgpnas.org | Between telopeptide aldehydes and helical residues portlandpress.comannualreviews.orgpnas.org | Provides tensile strength and stability to collagen fibrils ontosight.aiontosight.aiportlandpress.comresearchgate.net |
Structural Features of Common Hydroxylysine Glycosylations
| Glycan Attached | Structure | Formed By |
| Galactosyl-Hyl | β-D-galactopyranose linked to Hyl Oδ portlandpress.comnih.gov | Galactosyltransferases (Gal-T) portlandpress.comnih.gov |
| Glucosyl-Galactosyl-Hyl | α-D-glucopyranosyl-(1→2)-β-D-galactopyranose linked to Hyl Oδ portlandpress.comnih.gov | Gal-T followed by Glucosyltransferase (Glc-T) portlandpress.comnih.gov |
Properties
CAS No. |
126987-50-6 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Synonyms |
Lysine, 2-hydroxy- |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Lysine, 2 Hydroxy
Lysyl Hydroxylase (PLOD) Enzyme Family
In humans, there are three main isoforms of lysyl hydroxylase, encoded by the PLOD1, PLOD2, and PLOD3 genes. wikipedia.orgnih.gov These enzymes share a notable degree of homology in their protein sequences. nih.gov
PLOD1 (Lysyl Hydroxylase 1) Isoform and Substrate Specificity
PLOD1, also referred to as LH1, is one of the three lysyl hydroxylase isoforms. wikipedia.orgnih.govptglab.com It plays a critical role in the formation of hydroxylysine residues within the collagen triple helix. wikipedia.orgnih.gov These hydroxylysine residues are essential for the subsequent attachment of carbohydrate units and are crucial for the stability of intermolecular collagen cross-links. ptglab.com PLOD1 catalyzes the hydroxylation of lysine (B10760008) residues in -Xaa-Lys-Gly- sequences within collagens. ptglab.compnas.org While primarily known for its lysyl hydroxylase activity, some in vitro studies suggest that wild-type PLOD1 might also be capable of processing UDP-glycan donor substrates, specifically showing specificity for UDP-glucose, hinting at potential glucosyltransferase activity, although at a much lower level compared to PLOD3. nih.gov
PLOD2 (Lysyl Hydroxylase 2) Isoform and Substrate Specificity
PLOD2, also known as LH2, is another isoform of lysyl hydroxylase. wikipedia.orgnih.gov Unlike PLOD1 and PLOD3, which primarily hydroxylate lysyl residues within the collagen triple helix, PLOD2 specifically hydroxylates lysyl residues located in the telopeptides of collagen. wikipedia.orgnih.gov This specific hydroxylation in the telopeptide regions is important for the formation of stable collagen cross-links. wikipedia.orgcreative-proteomics.com Two splice variants of PLOD2, LH2a and LH2b, have been identified, with LH2b differing from LH2a by the inclusion of a small exon 13A. wikipedia.org PLOD2 is considered a main enzyme mediating stabilized collagen crosslinks and its overexpression has been linked to poor outcomes in various cancers. dovepress.com
PLOD3 (Lysyl Hydroxylase 3) Isoform and Multifunctional Activities
PLOD3, also known as LH3, is the third isoform of the lysyl hydroxylase family and is notable for its multifunctional enzymatic activities. wikipedia.orgnih.govoncotarget.com In addition to its lysyl hydroxylase activity, PLOD3 also possesses collagen galactosyltransferase and glucosyltransferase activities. nih.govoncotarget.comiusspavia.it This means that PLOD3 can not only hydroxylate lysine residues but also catalyze the subsequent O-linked glycosylation of the resulting hydroxylysine residues, initially adding galactose and then glucose, forming glucosylgalactosylhydroxylysine residues. nih.goviusspavia.ituniprot.org This glycosylation primarily occurs at the Y position of X-Y-Gly triplets in collagens. nih.gov PLOD3's catalytic domain for lysyl hydroxylation is located at the C-terminus, while the glycosyltransferase activity resides in the N-terminal region. oncotarget.comfrontiersin.org PLOD3 is essential for the normal biosynthesis and secretion of type IV collagens. uniprot.orgresearchgate.net While its substrate specificity for hydroxylation within the triple helix is similar to PLOD1, its glycosyltransferase activity is a distinguishing feature. wikipedia.orgiusspavia.it PLOD3 is found in the endoplasmic reticulum lumen and can also be present in the extracellular space and serum. nih.gov
Here is a summary of the PLOD isoforms and their primary substrate specificities:
| PLOD Isoform | Primary Substrate Location in Collagen | Additional Activities |
| PLOD1 (LH1) | Collagen Triple Helix | Potential Glucosyltransferase (in vitro) nih.gov |
| PLOD2 (LH2) | Collagen Telopeptides | None known |
| PLOD3 (LH3) | Collagen Triple Helix | Galactosyltransferase, Glucosyltransferase nih.govoncotarget.comiusspavia.it |
Catalytic Mechanism of Lysine Hydroxylation
The hydroxylation of lysine residues catalyzed by lysyl hydroxylases is a complex enzymatic reaction that requires the presence of specific co-factors. wikipedia.orgontosight.ai
Role of Required Co-factors: Iron (Fe²⁺), 2-Oxoglutarate (2OG), Molecular Oxygen (O₂), and Ascorbate
Lysyl hydroxylases belong to the family of Fe(II)/2-oxoglutarate-dependent dioxygenases. wikipedia.orgfrontiersin.orgthemedicalbiochemistrypage.org Their catalytic activity is absolutely dependent on several co-factors:
Iron (Fe²⁺): Ferrous iron (Fe²⁺) is an essential catalytic cofactor at the active site of lysyl hydroxylases. wikipedia.orgfrontiersin.orggenome.jp It is coordinated by specific amino acid residues within the enzyme's catalytic domain. frontiersin.org
2-Oxoglutarate (2OG): Also known as alpha-ketoglutarate, 2-oxoglutarate is a co-substrate in the hydroxylation reaction. wikipedia.orgontosight.aiqmul.ac.uk It undergoes oxidative decarboxylation coupled to the hydroxylation of the lysine residue. themedicalbiochemistrypage.orgqmul.ac.uk
Molecular Oxygen (O₂): Molecular oxygen is the source of the hydroxyl group added to the lysine residue. wikipedia.orgontosight.aiportlandpress.com One atom of oxygen is incorporated into the lysine substrate, while the other atom is incorporated into 2-oxoglutarate, leading to the formation of succinate (B1194679). themedicalbiochemistrypage.org
Ascorbate: Ascorbate (Vitamin C) is required for the optimal activity of lysyl hydroxylases. wikipedia.orgqmul.ac.ukportlandpress.com Its primary role is to maintain the iron atom in its reduced ferrous (Fe²⁺) state, which is necessary for catalytic turnover. themedicalbiochemistrypage.orgportlandpress.com Ascorbate can reduce ferric iron (Fe³⁺), which may form during the reaction cycle, back to Fe²⁺. themedicalbiochemistrypage.orgacs.org
This reaction highlights the coupled nature of the hydroxylation and the oxidative decarboxylation of 2-oxoglutarate. themedicalbiochemistrypage.orgqmul.ac.uk
Regio- and Stereoselectivity of Hydroxylation Reactions (e.g., C3, C4, C5 positions)
Lysine hydroxylation in collagen primarily occurs at the C5 position of the lysine residue, resulting in the formation of 5-hydroxylysine (B44584). wikipedia.orgontosight.aiqmul.ac.uk The lysyl hydroxylases (PLOD enzymes) exhibit high regioselectivity for this position within the context of the collagen polypeptide chain, specifically targeting lysine residues in the -Xaa-Lys-Gly- sequence. pnas.org The resulting 5-hydroxylysine has a specific stereochemistry, typically the (2S,5R) configuration. qmul.ac.uk While 5-hydroxylation is the predominant modification catalyzed by PLODs in collagen, other hydroxylated lysine derivatives, such as 3-hydroxylysine (B1205930), are also found in some proteins. However, the formation of 3-hydroxylysine is catalyzed by different enzymes (prolyl 3-hydroxylases, which can also act on lysine) and is less abundant than 5-hydroxylysine in collagen. taylorfrancis.commdpi.com Research has explored enzymes capable of catalyzing hydroxylation at other positions (C3, C4) of lysine, but the PLOD family specifically targets the C5 position in collagen biosynthesis. mdpi.com
Genetic and Molecular Regulation of Lysyl Hydroxylase Expression
The expression of lysyl hydroxylases is tightly regulated at multiple levels, including genetic and molecular mechanisms. This regulation is crucial for controlling collagen synthesis and extracellular matrix formation.
Structure and Promoter Analysis of PLOD Genes
The human PLOD genes (PLOD1, PLOD2, and PLOD3) encode the different lysyl hydroxylase isoforms. The complete structure of the human PLOD1 gene has been determined, revealing that it contains 19 exons. frontiersin.orgnih.govgenecards.org The PLOD2 gene also contains 19 exons and has two splice variants, LH2a and LH2b, with LH2b including a small exon 13A. frontiersin.orggenecards.org
Promoter analysis of PLOD genes provides insights into the transcriptional regulation of lysyl hydroxylase expression. The 5' flanking region of the PLOD1 gene exhibits characteristics of housekeeping genes, suggesting constitutive expression in different tissues. nih.gov Studies have identified potential regulatory elements within the promoters of PLOD genes. For instance, the mouse Plod2 gene and the human PLOD1 promoters contain multiple bicoid (PITX2) binding elements, and PITX2 has been shown to bind to these elements and induce reporter gene expression in the presence of PITX2. rupress.org Furthermore, in silico analysis of the Plod2 and PLOD2 promoters has identified multiple Smad-binding elements, which confer responsiveness to Transforming Growth Factor-beta (TGF-β). physiology.org TGF-β has been shown to increase Plod2 mRNA levels and activate the Plod2 promoter in vitro in lung epithelial cells and fibroblasts. physiology.org
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of PLOD genes is influenced by various transcriptional factors and cytokines. TGF-β is a notable regulator, upregulating the expression of plod1, plod2, and plod3 in experimental models. physiology.org The presence of Smad-binding elements in the promoters of PLOD2 suggests a direct transcriptional regulation by the TGF-β signaling pathway. physiology.org
Post-transcriptional control mechanisms also play a significant role in regulating lysyl hydroxylase expression. These mechanisms occur after RNA transcription and can involve processes such as RNA splicing, nuclear shuttling, and RNA stability. wikipedia.orglumenlearning.com MicroRNAs (miRNAs) are key players in post-transcriptional regulation, typically acting by targeting messenger RNA (mRNA) to inhibit protein translation or promote mRNA degradation. wikipedia.orgamegroups.cnnih.gov For example, microRNA-449 (miR-449) has been shown to target and suppress the protein translation of PLOD1 by interfering with its 3' untranslated region (3'-UTR). amegroups.cnnih.gov Studies have shown that miR-449 levels are inversely correlated with PLOD1 expression, and manipulating miR-449 levels can impact PLOD1 protein levels. amegroups.cnnih.gov This highlights the importance of post-transcriptional regulation via miRNAs in fine-tuning lysyl hydroxylase expression.
Engineered Bioproduction Strategies for Hydroxylysine
Engineered bioproduction strategies aim to utilize microbial cell factories for the sustainable and efficient production of valuable biochemicals, including amino acid derivatives like hydroxylysine or its precursors.
Development of Heterogeneous Pathways in Microbial Cell Factories (e.g., Escherichia coli)
Microbial cell factories, particularly well-characterized organisms like Escherichia coli and Corynebacterium glutamicum, have been engineered for the production of various amino acids and their derivatives. sci-hub.sed-nb.infofrontiersin.org While the direct fermentative production of hydroxylysine itself in engineered microbes is an area of ongoing research, strategies have focused on engineering pathways for related compounds or enhancing the availability of lysine as a precursor.
Developing heterogeneous pathways in microbial hosts involves introducing genes encoding enzymes from different organisms to create a synthetic metabolic route. For instance, engineered Escherichia coli strains have been developed to produce derivatives from lysine through the introduction of heterologous enzymes. An artificial pathway for the production of N-hydroxy-pipecolic acid (NHP) from lysine in Escherichia coli has been constructed, involving six different enzymes to convert lysine sequentially into NHP. frontiersin.org This demonstrates the feasibility of engineering E. coli to process lysine into hydroxylated compounds.
Enhancing the intracellular pool of lysine in microbial cell factories is a common strategy to improve the production of lysine-derived compounds. Genetic engineering techniques, such as the knockout of genes involved in competing metabolic pathways or lysine degradation, and the overexpression of key enzyme genes in lysine biosynthesis, are employed to increase lysine accumulation in E. coli. frontiersin.orgresearchgate.net
Enzyme Engineering for Enhanced Catalytic Activity and Specificity
Enzyme engineering plays a vital role in optimizing the efficiency of bioproduction pathways. Modifying the properties of enzymes involved in the synthesis or modification of lysine and its derivatives can lead to enhanced catalytic activity, altered substrate specificity, or improved stability. researchgate.netmdpi.com
For enzymes like lysyl hydroxylases, which are involved in the formation of hydroxylysine, enzyme engineering could potentially focus on improving their activity, particularly when expressed in a non-native microbial host environment. Rational design, which requires detailed knowledge of the enzyme structure and active site, can be used to target specific residues for mutagenesis to enhance catalytic efficiency or modify substrate recognition. researchgate.netmdpi.com Directed evolution, another powerful enzyme engineering approach, involves creating libraries of enzyme variants and screening for desired properties, such as increased activity or specificity towards specific lysine residues or protein substrates. researchgate.net
Post Translational Modifications and Integration of Lysine, 2 Hydroxy into Macromolecules
Hydroxylation of Lysine (B10760008) Residues in Collagen and Collagen-like Proteins
The conversion of lysine to hydroxylysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are 2-oxoglutarate-dependent dioxygenases. tandfonline.com This enzymatic reaction introduces a hydroxyl group onto the C5 position of selected lysine residues within the nascent procollagen (B1174764) alpha chains. creative-proteomics.comnih.gov The presence of hydroxylysine is fundamental for stabilizing the collagen triple helix and serves as an attachment site for carbohydrate units. creative-proteomics.comnih.gov
Lysine hydroxylation occurs in two distinct regions of the collagen molecule: the central triple-helical domain and the non-helical terminal regions known as telopeptides. tandfonline.comresearchgate.net
Helical Domains: Within the triple-helical domain, hydroxylation occurs exclusively on lysine residues that are in the Y-position of the repeating Gly-X-Y amino acid sequence. tandfonline.comresearchgate.net Lysine residues in the X-position are not hydroxylated. tandfonline.com Specific helical sites, such as Lys-87 and Lys-930 in type I collagen, are crucial for the formation of intermolecular cross-links. researchgate.netnih.gov The extent of lysine hydroxylation in the helical domain can vary significantly depending on the collagen type and tissue. nih.gov
Telopeptide Domains: The telopeptides contain lysine residues that are also subject to hydroxylation, despite having different surrounding amino acid sequences compared to the helical domains. tandfonline.com The hydroxylation of telopeptidyl lysines is a critical step for the formation of hydroxylysine-aldehyde (Hylald)-derived cross-links, which are essential for the mechanical stability of collagen fibrils. nih.govnih.gov For instance, in type I collagen, lysine residues at positions 9N (α1 chain) and 16C (α1 chain) are key sites for this modification. tandfonline.comnih.gov
In humans, three main lysyl hydroxylase isoforms (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes respectively, carry out the hydroxylation of lysine residues. wikipedia.org These isoforms exhibit distinct specificities for the lysine residues they modify. nih.gov
LH1 (PLOD1): This isoform is considered the predominant enzyme responsible for hydroxylating lysine residues within the helical domain of fibrillar collagens, such as types I and III. tandfonline.comwikipedia.orgnih.gov Its activity is particularly important for the hydroxylation of lysines that will later participate in covalent cross-linking. tandfonline.com
LH2 (PLOD2): LH2, specifically the LH2b splice variant, is primarily responsible for hydroxylating lysine residues located in the telopeptides of collagen. researchgate.netnih.govwikipedia.orgtmc.edu This function is critical for initiating the formation of stable, mature cross-links in tissues like bone. nih.govtmc.edu Studies on LH2-null cells have shown a complete absence of telopeptide lysine hydroxylation and the resulting Hylald-derived cross-links. nih.govtmc.edu While its main role is in the telopeptides, LH2 absence can also lead to a slight, site-specific reduction in helical lysine hydroxylation. nih.govtmc.edu
LH3 (PLOD3): LH3 is a multifunctional enzyme with lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities. scispace.comnih.gov As a lysyl hydroxylase, it acts on lysine residues within the helical domains, particularly in basement membrane collagens (e.g., type IV) and collagen types II and V. tandfonline.comscispace.com
| Enzyme Isoform | Gene | Primary Location of Action | Primary Function |
| LH1 | PLOD1 | Helical Domains (e.g., Collagen I, III) | Hydroxylates lysines for cross-linking. tandfonline.comwikipedia.orgnih.gov |
| LH2 (LH2b) | PLOD2 | Telopeptide Domains | Hydroxylates telopeptidyl lysines, initiating stable cross-link formation. nih.govwikipedia.org |
| LH3 | PLOD3 | Helical Domains (e.g., Collagen II, IV, V) | Lysine hydroxylation and subsequent glycosylation. tandfonline.comscispace.comnih.gov |
Glycosylation of Lysine, 2-hydroxy- Residues
Following hydroxylation, certain hydroxylysine residues within the helical domain of collagen can be further modified by the sequential addition of sugar moieties, a process known as O-linked glycosylation. nih.govnih.gov This process also occurs in the endoplasmic reticulum before the collagen molecule folds into its triple-helical conformation. reactome.orgnih.gov The two main forms of glycosylated hydroxylysine are galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine. nih.govportlandpress.com
The initial step in hydroxylysine glycosylation is the attachment of a galactose molecule to the hydroxyl group of a hydroxylysine residue. nih.govportlandpress.com This reaction is catalyzed by specific collagen galactosyltransferases. nih.govportlandpress.com The galactose is transferred from the donor substrate UDP-galactose, forming a β-(1,O)-glycosidic bond with the hydroxylysine. portlandpress.com The resulting structure is β-(1,O)-Galactosyl-5-hydroxylysine, often abbreviated as Gal-Hyl. portlandpress.comportlandpress.com This monosaccharide form is the more abundant of the two hydroxylysine-linked carbohydrate units. portlandpress.com
The Gal-Hyl structure can be further modified by the addition of a glucose molecule. nih.govportlandpress.com A collagen glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to the C-2 position of the galactose residue on Gal-Hyl. nih.govportlandpress.com This creates an α-(1,2)-glycosidic bond, resulting in the disaccharide structure α-(1,2)-Glucosyl-β-(1,O)-galactosyl-5-hydroxylysine, or Glc-Gal-Hyl. nih.govportlandpress.com This disaccharide is a highly conserved post-translational modification found in collagens from sponges to humans. nih.govportlandpress.com
The glycosylation of hydroxylysine is carried out by two main families of enzymes. nih.govportlandpress.com
Collagen Galactosyltransferases (GLT25D1 and GLT25D2): The initial galactosylation step is primarily performed by enzymes encoded by the GLT25D1 and GLT25D2 genes (also known as COLGALT1 and COLGALT2). reactome.orgnih.gov These enzymes transfer galactose to hydroxylysine residues on various types of collagen. reactome.orgnih.gov GLT25D1 is widely expressed, while GLT25D2 expression is more restricted. nih.gov Suppressing Glt25d1 has been shown to significantly decrease the levels of both Gal-Hyl and Glc-Gal-Hyl, indicating its crucial role in initiating collagen glycosylation. nih.govoregonstate.edu
Collagen Glucosyltransferase (LH3): The subsequent glucosylation of Gal-Hyl to form Glc-Gal-Hyl is catalyzed by the multifunctional enzyme LH3 (PLOD3). nih.govscispace.comportlandpress.com In addition to its lysyl hydroxylase activity, LH3 possesses a distinct glycosyltransferase domain that specifically carries out this glucosyl transfer reaction. nih.govportlandpress.com While LH3 was initially thought to potentially handle the entire glycosylation pathway, it is now understood that GLT25D enzymes are responsible for the first step (galactosylation), and LH3 is the primary enzyme for the second step (glucosylation) in vivo. nih.govportlandpress.combiorxiv.org
| Enzymatic Step | Enzyme(s) | Gene(s) | Substrate | Product |
| Galactosylation | Collagen Galactosyltransferases | GLT25D1 / COLGALT1, GLT25D2 / COLGALT2 | 5-hydroxylysine (B44584) | β-(1,O)-Galactosyl-5-hydroxylysine (Gal-Hyl) |
| Glucosylation | Lysyl Hydroxylase 3 | PLOD3 | Gal-Hyl | α-(1,2)-Glucosyl-β-(1,O)-galactosyl-5-hydroxylysine (Glc-Gal-Hyl) |
Role in Collagen Cross-Linking and Extracellular Matrix Assembly
The covalent cross-linking of collagen is a critical extracellular process that imparts structural integrity and biomechanical strength to connective tissues. This process is initiated by the enzymatic modification of lysine and hydroxylysine residues.
Oxidative Deamination by Lysyl Oxidase (LOX) of Lysine and Hydroxylysine Residues
The first and rate-limiting step in collagen cross-linking is the oxidative deamination of specific lysine and hydroxylysine residues located in the non-helical terminal regions (telopeptides) of collagen molecules. researchgate.netnih.govencyclopedia.pubresearchgate.net This reaction is catalyzed by lysyl oxidase (LOX), a copper-dependent extracellular enzyme. nih.govdrinkharlo.comwikipedia.org LOX converts the ε-amino group of these residues into reactive aldehyde groups, yielding allysine (B42369) from lysine and hydroxyallysine from hydroxylysine. encyclopedia.pubmdpi.comnih.govresearchgate.net The activity of the LOX family of enzymes is essential for initiating the cascade of reactions that leads to a stable, cross-linked collagen network. nih.govresearchgate.net
Formation of Hydroxylysine Aldehyde-Derived Collagen Cross-links (HLCCs)
Following their formation by LOX, the highly reactive hydroxyallysine aldehydes spontaneously condense with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. researchgate.netencyclopedia.pub This leads to the formation of immature, divalent cross-links. These initial cross-links are typically of two main types: a keto-imine bond (hydroxylysino-5-oxonorleucine) or an aldimine bond (dehydro-hydroxylysinonorleucine), which can rearrange to the more stable keto-imine form. researchgate.netresearchgate.netmeatscience.org
These divalent cross-links are intermediates that can undergo further maturation reactions over time. They can react with other aldehyde or amino groups to form more complex and stable, trivalent cross-links. nih.govresearchgate.net The primary mature cross-links derived from the hydroxylysine aldehyde pathway are the 3-hydroxypyridinium (B1257355) compounds, known as hydroxylysyl pyridinoline (B42742) (HP) and lysyl pyridinoline (LP). nih.govmeatscience.orgnih.gov The specific pathway and the resulting type of cross-link (e.g., keto-imines, pyridinolines, pyrroles) are tissue-specific and depend on the degree of hydroxylation of the telopeptide lysine residues. nih.govnih.gov Tissues like bone and cartilage, which have high levels of hydroxylysine, are rich in pyridinoline cross-links. nih.gov
Contribution to the Biomechanical Properties and Structural Integrity of the Extracellular Matrix
The intricate network of covalent cross-links formed from hydroxylysine is fundamental to the function of the extracellular matrix (ECM). This network stabilizes the packing of collagen molecules into fibrils and fibers, providing essential tensile strength, resilience, and structural integrity to tissues. researchgate.netdrinkharlo.comnih.govaacrjournals.orgnih.gov The cross-links act as molecular tethers, preventing collagen molecules from slipping past one another under load, which is crucial for the ability of tissues like tendons, skin, and bone to withstand mechanical forces. nih.govnih.govresearchgate.net
The density and type of cross-links directly influence the biomechanical properties of the ECM. creative-proteomics.comnih.gov An increase in mature, stable cross-links leads to increased tissue stiffness and strength. nih.gov Conversely, the inhibition of lysyl oxidase activity, which prevents cross-link formation, results in mechanically weak and fragile connective tissues, demonstrating the indispensable role of hydroxylysine-derived cross-linking in maintaining the architectural and functional integrity of the ECM. nih.govnih.gov
Incorporation into Non-Collagenous Proteins and Peptides
While hydroxylysine is overwhelmingly associated with collagen, its presence is not exclusively confined to this family of proteins. It has been identified in other contexts, including recombinant proteins and synthetic peptides, where its incorporation can be either an unexpected modification or a deliberate design feature.
Instances of Hydroxylysine in Recombinant Proteins and Synthetic Peptides
The post-translational hydroxylation of lysine has been unexpectedly observed in several non-collagenous recombinant proteins, particularly those expressed in mammalian cell lines such as Chinese hamster ovary (CHO) cells. researchgate.netnih.gov Notable examples include therapeutic monoclonal antibodies (IgG1), recombinant human tissue plasminogen activator (rtPA), and variants of the soluble CD4 receptor. researchgate.net In these instances, the modification typically occurs at lysine residues within a specific consensus sequence, Xaa-Lys-Gly, which is recognized by the host cell's endogenous lysyl hydroxylase enzymes. nih.govnih.gov This finding indicates that under certain conditions, the cellular machinery for collagen modification can act on other proteins that happen to contain the appropriate recognition motif.
In the field of peptide chemistry, hydroxylysine is intentionally incorporated into synthetic peptides to study the structure and function of collagen. nih.govresearchgate.net Synthetic peptides containing glycosylated or non-glycosylated hydroxylysine serve as valuable tools for investigating collagen self-assembly, enzyme-substrate interactions, and the role of specific modifications in cell-matrix recognition. researchgate.netrsc.org Furthermore, novel biotechnological approaches, such as cell-free expression systems, have been utilized to achieve the full substitution of lysine with hydroxylysine in proteins like Green Fluorescent Protein (GFP), opening avenues for the in vitro production of novel proteins with tailored properties for cross-linking. uni-saarland.de
Table 2: Examples of Non-Collagenous Proteins and Peptides Containing Hydroxylysine
| Category | Example(s) | Context of Incorporation | References |
|---|---|---|---|
| Recombinant Proteins | Monoclonal Antibodies (IgG1), rtPA, Soluble CD4 | Unanticipated post-translational modification in CHO cell expression systems at XKG consensus sites. | researchgate.netnih.gov |
| Synthetic Peptides | Collagen-mimetic peptides | Deliberate chemical synthesis to study collagen biology, including fibrillogenesis and receptor binding. | nih.govresearchgate.netrsc.org |
| Engineered Proteins | Green Fluorescent Protein (GFP) | Complete replacement of lysine via a cell-free expression system for creating novel cross-linkable proteins. | uni-saarland.de |
Integration into Microbial Cell Wall Components
The post-translational modification of lysine to 2-hydroxylysine and its subsequent integration into microbial cell walls is a notable, albeit not universally conserved, feature in certain bacteria. This modification primarily occurs within the structure of peptidoglycan (PG), the essential polymer that forms the bacterial cell wall and is crucial for maintaining cell shape and integrity. oup.com The incorporation of hydroxylysine introduces structural variability to the peptidoglycan, which can influence the cell wall's properties and interactions with the environment. portlandpress.com
The peptide side chains of peptidoglycan, which cross-link the glycan strands, are a primary site for this modification. In many Gram-positive bacteria, the third amino acid of this peptide stem is typically L-lysine. oup.comportlandpress.com However, research has identified variations where hydroxylysine is present in this position. portlandpress.com The process for the formation of these hydroxylysine residues, whether through direct incorporation by the MurE ligase or by subsequent hydroxylation of lysine already integrated into the peptide, is not yet fully clear. oup.com
Studies in specific bacterial species have provided detailed insights into the mechanism and consequences of 2-hydroxylysine integration. In organisms like Staphylococcus aureus and Streptococcus faecalis, it has been demonstrated that 2-hydroxylysine can substitute for lysine during the synthesis of the cell wall. asm.orgnih.govnih.gov This substitution is not limited to the mature peptidoglycan but also occurs in its precursors, specifically the uridine (B1682114) diphosphate-N-acetylmuramyl (UDP-NAM) peptides. asm.orgnih.govnih.gov For instance, in S. aureus (Copenhagen strain), 2-hydroxylysine was shown to be incorporated into the cell-wall precursor UDP-N-acetylmuramyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala in place of lysine. asm.orgnih.govnih.gov
The incorporation of 2-hydroxylysine into the cell wall mucopeptides of S. aureus was observed in resting cultures and could be inhibited by the presence of penicillin or an excess of lysine. asm.orgnih.gov Interestingly, chloramphenicol, an inhibitor of protein synthesis, did not prevent this incorporation, indicating that the process is tied to cell wall synthesis rather than general protein production. asm.orgnih.gov While 2-hydroxylysine can replace lysine in the cell wall, it can also act as a growth inhibitor, an effect that is reversible with the addition of lysine. asm.orgnih.gov This suggests a competitive relationship between the two amino acids for the enzymatic machinery involved in peptidoglycan synthesis. asm.orgnih.gov
The enzymes responsible for the hydroxylation of lysine are part of the 2-oxoglutarate (2OG)/Fe(II)-dependent oxygenase superfamily. frontiersin.org These enzymes catalyze the oxidative conversion of a C-H bond to a C-OH group on the amino acid side chain. frontiersin.org In bacteria, specific Fe(II)/α-ketoglutarate-dependent dioxygenases have been identified that catalyze the stereoselective hydroxylation of the L-lysine side chain at various positions. researchgate.net While the broader regulatory roles of protein hydroxylation in bacteria are still being explored, the presence of hydroxylysine in the cell wall points to a mechanism for fine-tuning the structure and function of this critical cellular component. portlandpress.comfrontiersin.org
The following table summarizes key research findings on the integration of 2-hydroxylysine into the cell wall components of specific microorganisms.
| Microorganism | Cell Wall Component | Key Research Findings |
| Staphylococcus aureus | Peptidoglycan (Mucopeptide) and its precursor (UDP-NAM-pentapeptide) | 2-hydroxylysine can be incorporated in place of lysine. asm.orgnih.govnih.gov This incorporation is inhibited by penicillin and lysine, but not by chloramphenicol. asm.orgnih.gov Acts as a growth inhibitor, an effect reversed by lysine. asm.orgnih.gov |
| Streptococcus faecalis | Peptidoglycan (Mucopeptide) | 2-hydroxylysine can substitute for lysine in cell wall synthesis. nih.govnih.gov The presence of 2-hydroxylysine can mimic lysine in controlling the biosynthesis pathway of lysine itself. nih.gov |
| Various Gram-positive bacteria | Peptidoglycan (Peptide side chain) | Hydroxylysine is one of the described variations for the third amino acid residue in the Lys-type peptidoglycan. portlandpress.com |
Biological Roles and Functional Implications in Diverse Systems
Significance in Collagen Stability and Assembly
The post-translational modification of lysine (B10760008) to hydroxylysine is a cornerstone in establishing the thermal stability of the collagen triple helix. This stability is paramount for the structural integrity of connective tissues. The hydroxyl group of hydroxylysine serves as an attachment point for carbohydrate units, primarily galactose and glucosylgalactose, a process known as glycosylation. opticoll.comuomustansiriyah.edu.iq These sugar moieties, along with the hydroxyl group itself, are instrumental in forming a network of hydrogen bonds that reinforces the triple-helical conformation. uomustansiriyah.edu.iq
The thermal denaturation temperature (Tm), which signifies the point at which the triple helix unwinds, is directly correlated with the extent of lysine hydroxylation. nih.gov Research has demonstrated that an increase in hydroxylysine glycosylation can affect the thermal stability of collagen. nih.gov The enzyme lysyl hydroxylase catalyzes this critical hydroxylation step. mdpi.com The significance of this modification is highlighted by the fact that underhydroxylated collagen, often resulting from a deficiency in necessary cofactors like vitamin C, exhibits reduced thermal stability. opticoll.comyoutube.com This decreased stability is a direct consequence of the diminished capacity for interchain hydrogen bond formation. uomustansiriyah.edu.iq
Table 1: Impact of Hydroxylysine Modifications on Collagen Thermal Stability
| Modification | Mechanism of Stabilization | Effect on Thermal Stability (Tm) |
| Hydroxylation of Lysine | Maximizes interchain hydrogen bond formation. uomustansiriyah.edu.iq | Increases Tm |
| Glycosylation of Hydroxylysine | Forms additional hydrogen bonds via attached sugar moieties. opticoll.com | Further enhances Tm |
Hydroxylysine is indispensable for the hierarchical assembly of collagen molecules into fibrils, a process termed fibrillogenesis. nih.govnih.gov This organization is fundamental to the biomechanical properties of tissues. The hydroxyl groups on hydroxylysine residues are the sites for O-linked glycosylation, which in turn modulates the lateral assembly of collagen molecules. nih.gov The degree of glycosylation has been shown to influence the diameter of the resulting collagen fibrils. nih.gov
Furthermore, hydroxylysine is a key participant in the formation of stable, covalent intermolecular cross-links that are essential for the strength and insolubility of collagen fibers. mdpi.comnih.gov The process is initiated by the enzyme lysyl oxidase, which converts specific lysine and hydroxylysine residues into reactive aldehydes. mdpi.comreactome.org These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form cross-links, a process critical for the mechanical stability of tissues like bone and tendon. nih.govnih.gov The presence of the hydroxyl group on hydroxylysine is crucial for the formation of specific types of cross-links that contribute to the unique properties of different tissues. nih.gov
Regulation of Extracellular Matrix Remodeling and Cell-Matrix Interactions
Hydroxylysine and its glycosylated forms are not merely static structural elements; they actively participate in the dynamic remodeling of the extracellular matrix (ECM) and mediate interactions between cells and the matrix. nih.govnih.govmdpi.com ECM remodeling is a continuous process involving the degradation and resynthesis of its components, which is crucial for tissue development, repair, and homeostasis. nih.gov
The glycosylation state of hydroxylysine residues within the collagen triple helix can influence the susceptibility of collagen to degradation by matrix metalloproteinases (MMPs), a key family of enzymes in ECM turnover. researchgate.net This suggests a mechanism by which tissue-specific glycosylation patterns can regulate the rate of collagen breakdown. researchgate.net
Moreover, collagen functions as a ligand for various cell surface receptors, including integrins and discoidin domain receptors, thereby controlling cellular activities. nih.govnih.gov The glycosylation of hydroxylysine residues plays a significant role in these interactions. nih.gov For instance, specific glycosylation patterns on collagen can modulate cell adhesion and signaling pathways. Altered levels of hydroxylysine and its glycosylation in collagens have been linked to dysfunction in tissues, indicating their importance in maintaining ECM and tissue homeostasis. nih.gov
Metabolic Pathways and Regulatory Effects in Microorganisms
Certain soil bacteria, such as Pseudomonas fluorescens, possess the enzymatic machinery to utilize hydroxylysine as a source of nutrients. nih.govasm.org This bacterium metabolizes hydroxylysine through two distinct routes. nih.govnih.gov One pathway is analogous to the monooxygenase pathway for L-lysine. nih.govasm.org The other route involves a racemase that converts hydroxy-L-lysine to allohydroxy-D-lysine. nih.gov This isomer is then degraded via a separate pathway that involves intermediates such as hydroxy-L-pipecolate, 2-amino-5-hydroxyadipate, and 2-hydroxyglutarate. nih.gov The enzymes involved in the metabolism of hydroxy-L-pipecolate appear to be distinct from those that act on L-pipecolate, indicating specialized pathways for hydroxylysine degradation. nih.govasm.org
In the yeast Saccharomyces cerevisiae, hydroxylysine can act as a regulatory molecule, influencing the biosynthesis of lysine. nih.govnih.gov Higher fungi synthesize lysine via the α-aminoadipate pathway, a pathway distinct from that found in bacteria and plants. mdpi.com The first and rate-limiting step in this pathway is catalyzed by homocitrate synthase, an enzyme that is subject to feedback inhibition by the end product, lysine. asm.org
Hydroxylysine has been shown to mimic lysine, effectively controlling the biosynthesis of lysine and limiting its availability to the cells. nih.govnih.gov It exerts a significant inhibitory effect on the activity of homocitrate synthase. nih.govnih.gov This inhibition reduces the accumulation of homocitric acid, the initial intermediate of the pathway. nih.govnih.gov Consequently, hydroxylysine acts as a growth inhibitor for Saccharomyces, an effect that can be reversed by the addition of lysine to the medium. nih.gov This demonstrates a clear regulatory feedback mechanism where a modified amino acid can control the primary biosynthetic pathway of its precursor.
Transport Mechanisms of Hydroxylysine in Microbial Cells (e.g., Streptococcus faecalis)
In the bacterium Streptococcus faecalis (also known as Enterococcus faecalis), the transport of hydroxy-L-lysine is intrinsically linked to the transport systems for L-lysine. nih.gov Research indicates that this organism does not possess a transport system exclusively for hydroxylysine. Instead, hydroxylysine is transported into the cell via two distinct systems that also facilitate the uptake of L-lysine. nih.gov
The primary characteristics of these two transport systems are as follows:
High-Affinity, Specific System: This transport system exhibits a high affinity for L-lysine and is specific for this amino acid among other common ones. A key feature of this system is its dependence on an energy source to actively transport the substrate across the cell membrane. nih.gov It also functions as a transporter for hydroxy-L-lysine, although its affinity for hydroxylysine is considerably lower than for L-lysine. nih.gov
Low-Affinity, Dual-Substrate System: The second system is capable of transporting both L-lysine and L-arginine. nih.gov Unlike the high-affinity system, this transport mechanism does not appear to require an energy source. nih.gov This system also accepts hydroxy-L-lysine as a substrate. The uptake of hydroxylysine via this route can be inhibited by the presence of both L-lysine and L-arginine. nih.gov
| Transport System | Substrates | Energy Requirement | Affinity for Hydroxylysine | Notes |
|---|---|---|---|---|
| System 1 (High-Affinity) | L-lysine, Hydroxy-L-lysine | Yes | Lower than for L-lysine | Specific for L-lysine among common amino acids. nih.gov |
| System 2 (Low-Affinity) | L-lysine, L-arginine, Hydroxy-L-lysine | No | Lower than for L-lysine | Uptake is inhibited by L-arginine and L-lysine. nih.gov |
Broader Biological Signaling and Post-Translational Regulatory Mechanisms
Hydroxylysine is a critical component that arises from the post-translational modification (PTM) of lysine residues within proteins. wikipedia.org This modification is a pivotal regulatory mechanism, particularly in the biosynthesis and function of collagen, the most abundant structural protein in mammals. nih.govresearchgate.net The hydroxylation of lysine is the initial step in a cascade of modifications that profoundly influence protein structure, stability, and biological signaling. creative-proteomics.com
The formation of hydroxylysine is an enzymatic process catalyzed by lysyl hydroxylases (LHs). creative-proteomics.com This reaction introduces a hydroxyl group onto specific lysine residues in the polypeptide chain, a step that is fundamental for the subsequent formation of stable cross-links within and between collagen molecules. nih.govcreative-proteomics.com These cross-links, mediated by enzymes like lysyl oxidase (LOX), are essential for providing tensile strength and stability to connective tissues. creative-proteomics.com The pattern and extent of these modifications are tissue-specific, contributing to the diverse biomechanical properties of tissues such as bone, skin, and tendons. creative-proteomics.com
Beyond its structural role, hydroxylysine is a key player in biological signaling through further modifications, primarily glycosylation. nih.gov Specific hydroxylysine residues can be glycosylated by the addition of galactose or a glucose-galactose disaccharide. nih.gov These glycosylated forms of hydroxylysine are crucial for the interaction of collagen with various cell receptors, including integrins, discoidin domain receptors, glycoprotein (B1211001) VI, and the mannose receptor family. nih.gov By serving as recognition sites for these receptors, glycosylated hydroxylysine residues mediate cellular activities such as cell adhesion, proliferation, and extracellular matrix remodeling. nih.gov
The regulatory significance of lysine hydroxylation extends beyond collagen. An enzyme known as JMJD6 has been identified as a lysyl hydroxylase that modifies an RNA splicing factor, producing the (5S) stereoisomer of hydroxylysine, in contrast to the (5R) isomer typically found in collagen. wikipedia.org This finding suggests a broader role for hydroxylysine in fundamental cellular processes like the regulation of gene expression.
Hydroxylysine released during the degradation of collagen is not reutilized for the synthesis of new proteins. mdpi.com Instead, it is catabolized or excreted in the urine. mdpi.com Consequently, the measurement of urinary hydroxylysine and its glycosides serves as a biochemical marker for collagen degradation rates. mdpi.com
| Enzyme | Function | Regulatory Consequence |
|---|---|---|
| Lysyl Hydroxylases (LHs) | Hydroxylates specific lysine residues to form hydroxylysine. creative-proteomics.com | Stabilizes collagen triple helix; enables subsequent glycosylation and cross-linking. creative-proteomics.com |
| Lysyl Oxidase (LOX) | Oxidatively deaminates lysine and hydroxylysine residues in telopeptides. nih.govcreative-proteomics.com | Initiates the formation of covalent intermolecular cross-links, providing tensile strength to tissues. nih.govcreative-proteomics.com |
| Galactosyltransferases and Glucosyltransferases | Adds galactose or glucose-galactose to specific hydroxylysine residues. nih.gov | Creates binding sites for cell receptors, mediating biological signaling for cellular activities. nih.gov |
| JMJD6 | Hydroxylates lysine residues on RNA splicing factors. wikipedia.org | Suggests a role in the regulation of gene expression. wikipedia.org |
Analytical Methodologies for Lysine, 2 Hydroxy and Its Derivatives
Chromatographic Techniques for Quantitative Determination
Chromatographic techniques play a vital role in separating and quantifying hydroxylysine and its glycosylated forms in various biological samples. These methods often offer high sensitivity and specificity, allowing for detailed analysis of these compounds.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the quantitative determination of hydroxylysine and its derivatives. LC-MS/MS is routinely utilized for the identification and quantification of protein post-translational modifications (PTMs), including the hydroxylation and glycosylation found in collagen. nih.gov
A simple LC/MS/MS method has been developed for measuring urinary hydroxylysyl glycosides, specifically alpha-1, 2-glucosylgalactosyl-O-hydroxylysine and beta-1-galactosyl-O-hydroxylysine, which serve as indicators of collagen turnover. nih.govresearchgate.net This method requires minimal sample preparation, typically involving only a dilution step. nih.govresearchgate.net Quantitation can be achieved using external calibration. nih.govresearchgate.net
Research findings indicate good reproducibility for this LC-MS/MS method when analyzing urinary hydroxylysyl glycosides. Intra-day reproducibility has been reported to be better than 5%, and inter-day reproducibility better than 8%. nih.govresearchgate.net The estimated limits of detection in urine are 0.8 microM/L for beta-1-galactosyl-O-hydroxylysine and 0.5 microM/L for alpha-1,2-glucosylgalactosyl-O-hydroxylysine. nih.govresearchgate.net
Targeted LC-MS/MS analysis, such as LC-SRM (Selected Reaction Monitoring) on a triple quadrupole mass spectrometer, is employed for the simultaneous analysis of multiple amino acids, including hydroxylysine, in complex biological matrices like serum. anaquant.com This approach offers high specificity and sensitivity through the selection of precursor ions, subsequent fragmentation, and the monitoring of specific fragment ions. anaquant.com
HPLC has also been applied to the analysis of related compounds such as L-lysine, 3-hydroxylysine (B1205930), and 2-hydroxycadaverine, often involving pre-column derivatization with reagents like phenyl isothiocyanate (PITC) to enhance detection. mdpi.com Reversed-phase HPLC coupled with mass spectrometry has been used for the analysis of hydroxyproline (B1673980) isomers and hydroxylysine. researchgate.net Furthermore, Hydrophilic Interaction Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) is an established method for the direct analysis of polar and ionic analytes, including amino acids. chromatographyonline.com
Ion Chromatography and Capillary Electrophoresis
Ion Chromatography (IC) is a less conventional but increasingly utilized technique for amino acid analysis. griffith.edu.au IC amino acid analyzers typically operate by deprotonating amino acids at a high pH and then electrocatalytically oxidizing the remaining amine group. griffith.edu.au The coupling of Ion Chromatography with Mass Spectrometry (IC/MS) is also gaining traction as a complementary analytical technique. griffith.edu.au
Capillary Electrophoresis (CE) is another technique employed for the separation, detection, and identification of various compounds, including amino acids. wichita.edu CE offers advantages such as short analysis times and high separation efficiency due to the small internal diameters of the capillaries and the application of high voltage. wichita.edu CE can be coupled with various detectors, including Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS), and electrochemical detection, to improve detection sensitivity. wichita.edu While primarily demonstrated for hydroxyproline isomers, electrokinetic chromatography, a mode of CE utilizing a chiral selector like cyclodextrin, has shown utility in stereoselective separations, a principle potentially applicable to hydroxylysine isomers. universiteitleiden.nl Ion-exchange chromatography is also used in the preparation and purification of hydroxylysine glycosides from biological samples before further analysis. nih.govoup.com
Amino Acid Analysis for Hydroxylysine and Glycosides
Automated amino acid analysis is a traditional method for the determination of hydroxylysine and its glycosides. nih.govscispace.com Modifications to existing methods have been developed to improve accuracy and efficiency. One such improved method involves the prior removal of acidic and neutral amino acids from an alkaline hydrolysate of collagen using an ion-exchange column before analysis with an automated amino acid analyzer equipped with a conventional separation system for basic amino acids. nih.gov This approach allows for the analysis of hydroxylysine and its glycosides within approximately an hour, with reported recoveries exceeding 90%. nih.gov
Amino acid analysis, often in conjunction with ion-exchange chromatography for sample purification, can distinguish between hydroxylysine and its glycosylated forms, such as galactosylhydroxylysine (B1674396) and glucosylgalactosylhydroxylysine. nih.govoup.com However, standard amino acid analyzers may not separate the diastereoisomers of hydroxylysine glycosides that can form during alkaline hydrolysis. nih.gov
Enzymatic Activity Assays for Lysyl Hydroxylases
Enzymatic activity assays are crucial for studying the function and regulation of lysyl hydroxylases, the enzymes responsible for the hydroxylation of lysine (B10760008) residues. These assays quantify enzyme activity by measuring the production of a product or the consumption of a substrate or co-substrate.
Spectrophotometric and Fluorometric Approaches
Lysyl oxidases, a family of enzymes that includes lysyl hydroxylases, catalyze the oxidative deamination of lysine and hydroxylysine side chains, a process that generates hydrogen peroxide (H2O2) as a byproduct. nih.gov This release of H2O2 forms the basis for several enzymatic activity assays. nih.govnih.gov
Fluorometric assays are commonly used to measure lysyl oxidase activity by detecting the H2O2 produced. nih.govnih.govassaygenie.comjbtr.or.krabcam.com These assays often utilize a coupled reaction where H2O2 reacts with a probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. nih.govnih.gov A sensitive fluorescent assay for lysyl oxidase activity has been described that uses 1,5-diaminopentane as a substrate and detects the released H2O2 with Amplex Red in HRP-coupled reactions. nih.gov This method is reported to be significantly more sensitive than earlier fluorometric assays. nih.gov
Fluorometric assays are versatile and can be used to measure the activity of purified lysyl oxidase enzymes, evaluate the effects of inhibitors, and quantify secreted endogenous enzyme in cell culture media. assaygenie.com Fluorescence intensity is typically measured at specific excitation and emission wavelengths, such as Ex/Em = 540/590 nm or 535/587 nm. nih.govassaygenie.comabcam.com While spectrophotometric detectors were historically used for amino acid profiling, they generally lack the discriminatory power of mass spectrometry for components with similar retention times in complex mixtures. anaquant.com
Luciferase-Based Detection of Co-Substrate Conversion
Lysyl hydroxylases belong to the superfamily of 2-oxoglutarate (αKG)-dependent oxygenases. These enzymes catalyze a reaction that couples the oxidation of their primary substrate (lysine residues in proteins) with the oxidative decarboxylation of αKG, yielding succinate (B1194679) and carbon dioxide. nih.govnih.gov
Luciferase-based assays have been developed as a non-radioactive alternative to traditional methods for quantifying lysyl hydroxylase activity by measuring the conversion of the co-substrate αKG to succinate. nih.govdrugbank.comunc.edunih.govresearchgate.net These assays circumvent the need to measure the release of radioactive CO2 from 14C-labeled αKG. drugbank.comunc.edunih.gov
A luminescence-based strategy for detecting succinate production involves a coupled enzymatic assay. In this system, succinate is converted to ATP through a series of enzymatic steps, and the generated ATP is then detected using a luminescent readout provided by luciferase. nih.govnih.govresearchgate.net This approach yields a luminescence signal that is proportional to the concentration of the lysyl hydroxylase enzyme. nih.gov Such luciferase-based assays are well-suited for high-throughput screening (HTS) to identify potential inhibitors of lysyl hydroxylase activity. nih.govnih.govdrugbank.comunc.eduresearchgate.net
Radioisotope-Based Assays
Radioisotope-based assays have historically been employed to study lysine hydroxylation, particularly in the context of collagen biosynthesis. These methods typically involve the use of radioactively labeled lysine precursors. One approach utilizes a dual-label method with [4,5-³H]lysine and [¹⁴C]lysine to measure the extent of lysine hydroxylation in newly synthesized collagen. This method relies on the loss of tritium (B154650) from the C-5 position of lysine during the hydroxylation process, leading to a change in the ³H/¹⁴C ratio in collagenase digests. nih.gov This change in ratio can be measured to quantify hydroxylation. The dual-label lysine method is described as simple, rapid, and accurate, showing good correlation with column chromatography procedures for measuring lysine hydroxylation. nih.gov
Radiometric assays are generally sensitive and can be used to quantify low levels of enzyme activity, such as glycosyltransferases that may act on hydroxylysine. researchgate.net Radioelement labeling allows for the detection of the transfer of a radiolabeled sugar from a donor to an acceptor molecule, which can then be quantified by scintillation counting. researchgate.net However, the throughput of these methods can be limited due to the typical requirement for a chromatographic purification step before quantifying the radioactivity. researchgate.net
Mass Spectrometry for Site-Specific Identification and Quantification
Mass spectrometry (MS) is a powerful and widely used technique for the identification and quantification of post-translational modifications, including the site-specific analysis of hydroxylysine. creative-proteomics.comcreative-proteomics.comnih.gov The addition of a hydroxyl group to lysine results in a mass increase of 16 Da, which is detectable by high-resolution mass spectrometry. creative-proteomics.com
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are commonly employed for peptide mapping to identify, characterize, and quantify modifications like hydroxylysine in proteins such as therapeutic antibodies and collagen. creative-proteomics.comnih.govacs.org This involves enzymatic digestion of the protein into peptides, followed by chromatographic separation and MS analysis. creative-proteomics.comnih.gov High-resolution MS provides precise peptide mass measurements essential for identifying hydroxylation sites with high specificity. creative-proteomics.com Ion trap or other fragmentation techniques (such as CID, ETD, and HCD) are used in MS/MS to generate fragment ions, allowing for the determination of peptide sequences and the localization of modifications. creative-proteomics.com
Mass spectrometry has been effectively used to identify O-glycosylation sites on hydroxylysine residues in collagen, revealing the qualitative and quantitative variations in glycosylation at different sites. acs.org Studies have employed LC-MS/MS to identify numerous hydroxylysine residues and their modifications in collagen chains. acs.org Semiquantitative data obtained through LC-MS/MS analysis suggests that the glycosylation of hydroxylysine residues is site-specific. acs.org
MS-based techniques enable high-sensitivity and site-specific analysis of collagen post-translational modifications, including hydroxylysine. researchgate.net While experimental identification of hydroxylysine sites using methods like mass spectrometry can be difficult, time-consuming, and expensive, it provides crucial empirical data. nih.gov
Recent advancements in chemical proteomic strategies combined with mass spectrometry allow for the isomer-selective enrichment and site-specific identification of protein 5-hydroxylysine (B44584) targets in complex biological samples. rsc.org This involves using highly selective periodate (B1199274) chemistry for enrichment followed by MS analysis. rsc.org This approach has enabled the confident identification of numerous 5-hydroxylysine sites on various proteins, highlighting the functional significance of this modification. rsc.org
In Silico Prediction and Computational Modeling of Hydroxylation Sites
Given the challenges associated with experimental identification of hydroxylysine sites, in silico prediction methods and computational modeling have emerged as valuable alternative approaches. nih.govnih.gov These methods are time-saving and cost-effective compared to experimental techniques. nih.gov
Various computational algorithms and models have been developed to predict hydroxylation sites in proteins. nih.gov These methods often utilize sequence-based features, incorporating information such as amino acid indices (physicochemical and biochemical properties), Position-Specific Scoring Matrices (PSSM) representing evolutionary information, and structural disorder of amino acids within a defined window around the potential hydroxylation site. nih.govplos.org
Predictive models for hydroxylysine sites have been built using machine learning classifiers such as Neural Networks (NN), Random Forest (RF), and Support Vector Machine (SVM). nih.gov The performance of these models is typically evaluated using cross-validation techniques like 10-fold cross-validation and the jackknife test. nih.gov
Studies have shown that physicochemical and biochemical properties, as well as evolutionary information of amino acids, contribute significantly to the identification of protein hydroxylation sites, while structural disorder appears to have less correlation. nih.govplos.org It has also been observed that amino acids adjacent to the hydroxylation site tend to exert a greater influence on hydroxylation determination. nih.govplos.org
Novel sequence-based methods have been developed for identifying hydroxylysine sites with reported prediction accuracies evaluated by jackknife cross-validation. nih.govplos.org For instance, one study reported a prediction accuracy of 82.1% for hydroxylysine datasets using a novel sequence-based method. nih.govplos.org
Hybrid deep learning models integrating techniques like convolutional neural networks (CNN) and long short-term memory networks (LSTM) have also been proposed for predicting protein hydroxylation sites, utilizing features derived from pseudo amino acid composition and PSSM. mdpi.com
Computational tools and web servers are being developed to provide researchers with accessible platforms for predicting hydroxylysine sites based on protein sequences. mdpi.com These in silico methods can serve as a useful high-throughput tool to complement experimental investigations. mdpi.com
Advanced Research Perspectives and Future Directions
Further Elucidation of Context-Specific Biological Functions of Lysine (B10760008), 2-hydroxy- Modifications
While hydroxylysine's critical role in collagen cross-linking and stability is well-understood, research is increasingly focusing on its functions in other proteins and in specific cellular contexts. Hydroxylation of lysine residues is an ancient and evolutionarily conserved post-translational modification involved in protein structural maintenance, RNA processing, and epigenetic regulation. rsc.org Studies are revealing that 5-hydroxylysine (B44584) (5-Hyl) is a widespread post-translational modification (PTM) broadly involved in chromatin and RNA processing activities, in addition to its canonical functions in collagen crosslinking and glycosylation. rsc.org
Future research will likely delve deeper into how the position and degree of lysine hydroxylation influence protein interactions, localization, and activity in a context-dependent manner. For example, investigations into the functional differences between alternative splice isoforms of enzymes that catalyze hydroxylysine formation, such as Jumonji-domain containing protein 6 (JMJD6), are providing insights into their roles in regulating 5-Hyl proteins in distinct cellular pathways, particularly in the context of transcriptional regulation and cellular development. rsc.org
Exploration of Novel Enzymatic and Non-Enzymatic Pathways Involving Hydroxylysine
The enzymatic hydroxylation of lysine is primarily catalyzed by lysyl hydroxylases (LH), which are 2-oxoglutarate-dependent dioxygenases requiring iron and vitamin C as cofactors. taylorandfrancis.comnih.govresearchgate.net However, the full spectrum of enzymes involved in hydroxylysine formation and metabolism is still being explored. Recent studies have identified that all existing isozymes of procollagen-lysine and 2-oxoglutarate 5-dioxygenases (PLOD1, PLOD2, and PLOD3) are responsible for the formation of the 5-Hyl modification in recombinant therapeutic antibodies produced in Chinese hamster ovary (CHO) cells. frontiersin.org Further research is needed to fully understand the regulatory networks involving these enzymes, particularly in different cellular systems. frontiersin.org
Beyond enzymatic pathways, non-enzymatic reactions involving lysine and hydroxylysine are also being investigated, particularly in the context of protein cross-linking. While enzymatic cross-links initiated by lysyl oxidase are well-known, non-enzymatic glycation of lysine and hydroxylysine residues can also lead to the formation of advanced glycation endproducts (AGEs), which are implicated in various pathobiological processes. rsc.orgresearchgate.netresearchgate.net Future studies will likely focus on elucidating the mechanisms and biological consequences of these non-enzymatic modifications.
Investigation of Lysine, 2-hydroxy- Roles in Diverse and Understudied Biological Systems
While hydroxylysine is most prominently associated with collagen in animals, its presence and function in other biological systems, including plants and microorganisms, are less well-understood. Research is beginning to explore the role of 5-hydroxylysine in plant cells and animal cells under different growth conditions. creative-proteomics.com
Furthermore, the role of protein hydroxylation in prokaryotes has been largely understudied compared to eukaryotic systems. frontiersin.org The recent discovery of ribosomal protein hydroxylation in bacteria and its link to cell growth and protein translation suggests potential new therapeutic targets for regulating bacterial growth and highlights the existence of previously unknown prokaryotic hydroxylation signaling pathways. frontiersin.org Future research will aim to identify and characterize hydroxylysine modifications and the enzymes responsible for them in a wider range of organisms, potentially uncovering novel biological roles.
Development of Advanced Analytical Techniques for Comprehensive Profiling of Hydroxylysine Modifications
Precise characterization and quantification of hydroxylysine and its modifications, such as glycosylation, remain analytical challenges due to the presence of structural isomers and the complexity of biological samples. rsc.orgacs.orgresearchgate.net Advanced analytical techniques are crucial for a comprehensive understanding of hydroxylysine's roles.
High-resolution mass spectrometry coupled with advanced data analysis techniques is a powerful tool for identifying hydroxylation sites and profiling modified peptides. acs.orgcreative-proteomics.com Integrated pipelines combining mass spectrometry with different fragmentation techniques and optimized bioinformatics workflows are being developed for in-depth characterization of post-translational modifications like hydroxylysine and its glycosylation. acs.orgresearchgate.net Chemical proteomic strategies are also being developed for the site-specific detection and comprehensive profiling of protein lysine 5-hydroxylation with constitutional isomer specificity. rsc.org Future efforts will focus on improving the sensitivity, specificity, and throughput of these techniques to enable system-wide profiling of hydroxylysine modifications in various biological contexts. rsc.orgresearchgate.net
Here is a table summarizing some advanced analytical techniques used or being developed for hydroxylysine analysis:
| Technique | Application | Advantages | References |
| High-Resolution Mass Spectrometry (MS) | Identifying hydroxylation sites, profiling modified peptides | High sensitivity and specificity, ability to identify modification sites | acs.orgcreative-proteomics.comresearchgate.net |
| Liquid Chromatography (LC) coupled with MS | Separation and detection of hydroxylysine and its isomers | Enables separation of complex mixtures, quantitative analysis | researchgate.net |
| Chemical Proteomics | Site-specific and isomer-specific profiling of 5-hydroxylysine modifications | Allows for targeted enrichment and detection of specific hydroxylysine modifications in complex samples | rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Investigating structural dynamics and conformational changes | Provides detailed structural information | creative-proteomics.com |
| Immunohistochemistry | In situ visualization of hydroxylated lysine residues in tissues | Provides spatial distribution information of modified proteins | creative-proteomics.com |
Biotechnological Applications Beyond Structural Proteins, such as in Biopolymer Design and Metabolic Engineering
The unique properties conferred by hydroxylysine make it an attractive building block for novel biotechnological applications beyond its natural role in structural proteins like collagen.
Hydroxylysine and its derivatives are being explored for their potential in biopolymer design. Hydroxylation of polyamide building blocks, for instance, could enable crosslinking through esterification reactions, altering the functional properties of the resulting polymers. mdpi.comntnu.noresearchgate.net Research into designing protein-based biomaterials for medical applications is incorporating non-canonical amino acids, which could include hydroxylysine, to extend the range and applicability of these biopolymers. nih.gov The use of amino acids like hydroxyproline (B1673980) (a related hydroxylated amino acid) in activating biopolymer gels highlights the potential of amino acid-based strategies for designing advanced materials with enhanced properties. mdpi.com
Metabolic engineering approaches are being developed to produce hydroxylysine and its derivatives in microbial cell factories. For example, Corynebacterium glutamicum and Escherichia coli are being engineered to produce hydroxylated amino acids and derivatives like 3-hydroxycadaverine (B1205693) from lysine. mdpi.comntnu.noresearchgate.netmdpi.com These efforts aim to provide efficient and sustainable methods for producing hydroxylysine and related compounds for various industrial applications, including as precursors for chemical synthesis and in the pharmaceutical industry. mdpi.comresearchgate.net
The development of artificial pathways and the optimization of enzymatic reactions through enzyme engineering are key aspects of these metabolic engineering efforts, aiming to improve the yield and efficiency of hydroxylysine production. mdpi.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-hydroxylysine in laboratory settings?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., pH, temperature) to favor hydroxylation at the ε-amino group of lysine. Enzymatic methods using lysyl hydroxylase or chemical routes with Fe²⁺/α-ketoglutarate-dependent dioxygenases are common . For purity validation, combine HPLC with mass spectrometry and nuclear magnetic resonance (NMR) to confirm structural integrity . Precipitate intermediates to isolate 2-hydroxylysine, ensuring minimal side-product formation .
Q. How should researchers characterize the stability of 2-hydroxylysine under varying physiological conditions?
- Methodological Answer : Conduct stability assays by incubating 2-hydroxylysine in buffers mimicking physiological pH (e.g., 4.0–7.4) and temperatures (25–37°C). Monitor degradation via UV-Vis spectroscopy at 210–220 nm (amide bond absorption) and quantify residual compound using reverse-phase chromatography . Include control samples spiked with protease inhibitors to rule out enzymatic interference .
Q. What analytical techniques are critical for distinguishing 2-hydroxylysine from its isomers or degradation products?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) coupled with circular dichroism (CD) to resolve stereoisomers. For degradation products, employ tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode, targeting specific fragmentation patterns (e.g., m/z transitions for hydroxylysine vs. lysine) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the role of 2-hydroxylysine in collagen crosslinking?
- Methodological Answer : Contradictions often arise from model systems (e.g., cell culture vs. in vivo) or variability in hydroxylation levels. Design experiments to:
Quantify hydroxylysine aldehyde derivatives using stable isotope labeling (e.g., ¹³C-lysine) and LC-MS .
Compare crosslinking kinetics in collagen matrices with controlled hydroxylysine content (via CRISPR-edited fibroblast models) .
Validate findings using tissue-specific knockouts to isolate microenvironmental effects .
Q. What experimental frameworks are suitable for studying 2-hydroxylysine’s epigenetic interactions?
- Methodological Answer :
- Hypothesis-driven design : Test if 2-hydroxylysine modulates histone demethylase activity (e.g., JmjC-domain proteins) by incubating recombinant enzymes with hydroxylysine analogs. Use fluorescence polarization assays to measure binding affinity .
- Omics integration : Perform chromatin immunoprecipitation sequencing (ChIP-seq) in cells cultured with deuterated 2-hydroxylysine to trace incorporation into histone tails .
- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput datasets .
Q. How can researchers address variability in 2-hydroxylysine quantification across different biological matrices?
- Methodological Answer :
Standardize pre-analytical steps: homogenize tissues in PBS with protease inhibitors, and avoid freeze-thaw cycles .
Use matrix-matched calibration curves (e.g., plasma vs. extracellular matrix) to correct for ion suppression in mass spectrometry .
Validate methods via inter-laboratory studies using reference materials (e.g., NIST-certified hydroxylysine standards) .
Data Presentation and Reproducibility
Q. What are the best practices for reporting conflicting results in 2-hydroxylysine studies?
- Methodological Answer :
- Transparency : Disclose all raw data (e.g., chromatograms, spectral peaks) in supplementary materials, annotated with acquisition parameters (e.g., LC gradient, detector settings) .
- Contextual analysis : Compare results with prior studies by meta-analysis, highlighting differences in experimental models (e.g., species, tissue type) .
- Reproducibility checks : Share protocols via platforms like protocols.io , including step-by-step videos for complex techniques (e.g., enzymatic hydroxylation assays) .
Q. How should researchers design controls to validate 2-hydroxylysine-specific effects in cellular assays?
- Methodological Answer :
- Negative controls : Use lysine-deficient media supplemented with 2-hydroxylysine analogs lacking the hydroxyl group (e.g., 2-aminoadipic acid) .
- Positive controls : Treat cells with known hydroxylase inhibitors (e.g., minoxidil sulfate for LOX inhibition) to establish baseline activity .
- Endpoint validation : Confirm target engagement via immunoblotting for hydroxylation-dependent biomarkers (e.g., collagen type I hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
